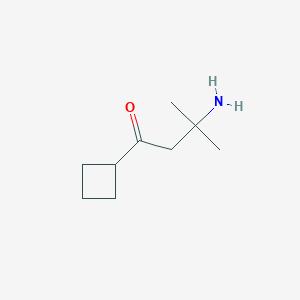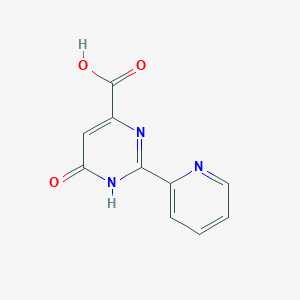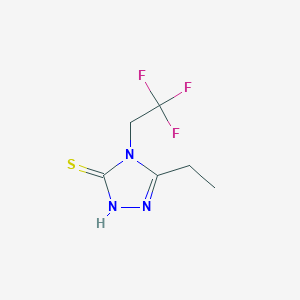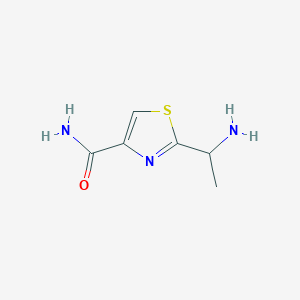
3-(Bromomethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane is a chemical compound with the molecular formula C8H13BrO. It is characterized by the presence of a bromomethyl group, a methyl group, and a prop-2-en-1-yl group attached to an oxolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-3-(prop-2-en-1-yl)oxolane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxolane ring can lead to the formation of different cyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an alcohol or ketone .
Scientific Research Applications
3-(Bromomethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-3-(prop-2-en-1-yl)benzene: Similar in structure but with a benzene ring instead of an oxolane ring.
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane: A closely related compound with slight structural differences.
Uniqueness
3-(Bromomethyl)-2-methyl-3-(prop-2-en-1-yl)oxolane is unique due to the presence of both a bromomethyl group and a prop-2-en-1-yl group on the oxolane ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
3-(bromomethyl)-2-methyl-3-prop-2-enyloxolane |
InChI |
InChI=1S/C9H15BrO/c1-3-4-9(7-10)5-6-11-8(9)2/h3,8H,1,4-7H2,2H3 |
InChI Key |
VKKYVSWUSZNWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(CC=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
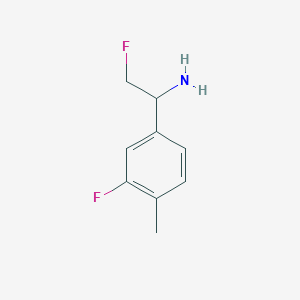
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)

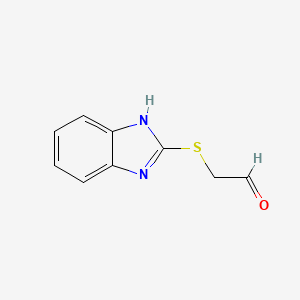
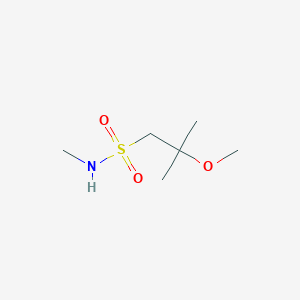
![8,8-Difluoro-4-azabicyclo[5.1.0]octane](/img/structure/B13205152.png)

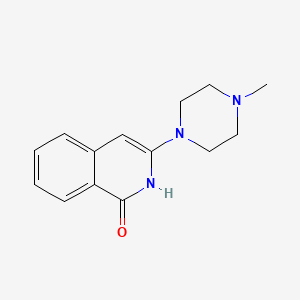
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
